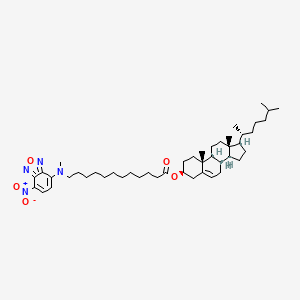
3-NBD-C12 Cholesterol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-NBD-C12 Cholesterol: , also known as 3-dodecanoyl-NBD cholesterol, is a fluorescently tagged cholesterol derivative. It consists of a cholesterol molecule linked to a hydrophilic fluorophore tag called 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) through a 12-carbon linker. This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-NBD-C12 Cholesterol involves the attachment of the NBD fluorophore to the cholesterol molecule via a 12-carbon linker. The process typically includes the following steps:
Activation of Cholesterol: Cholesterol is first activated by converting it into a reactive intermediate, such as a cholesterol ester.
Linker Attachment: A 12-carbon linker is then attached to the activated cholesterol.
NBD Tagging: The NBD fluorophore is finally attached to the linker, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3-NBD-C12 Cholesterol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the NBD fluorophore to its reduced form.
Substitution: The NBD group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the NBD fluorophore.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
3-NBD-C12 Cholesterol has a wide range of applications in scientific research, including:
Chemistry:
Membrane Studies: Used to study the behavior and dynamics of cholesterol in membrane bilayers.
Fluorescent Probes: Acts as a fluorescent probe to track cholesterol movement and localization in cells.
Biology:
Cellular Uptake and Trafficking: Helps investigate how cells take up and transport cholesterol.
Protein Interactions: Used to study interactions between cholesterol and specific proteins in cell membranes.
Medicine:
Cholesterol Metabolism: Aids in understanding cholesterol metabolism and its role in various diseases.
Drug Development: Used in the development of drugs targeting cholesterol-related pathways.
Industry:
作用机制
The mechanism of action of 3-NBD-C12 Cholesterol involves its integration into cell membranes, where it mimics the behavior of native cholesterol. The NBD fluorophore allows researchers to track its movement and interactions within the membrane. The compound interacts with various proteins and lipids, providing insights into cholesterol’s role in cellular processes.
Molecular Targets and Pathways:
Membrane Proteins: Interacts with membrane proteins involved in cholesterol transport and metabolism.
Signaling Pathways: Participates in signaling pathways related to cholesterol homeostasis and cellular function.
相似化合物的比较
Bodipy-Cholesterol: Another fluorescent cholesterol analog with similar applications but different fluorescent properties.
25-NBD-Cholesterol: A cholesterol analog with the NBD tag attached at a different position, affecting its behavior and applications.
Uniqueness of 3-NBD-C12 Cholesterol:
Fluorescent Tag Position: The 12-carbon linker positions the NBD tag outside the membrane, allowing better mimicry of native cholesterol behavior.
Versatility: Suitable for a wide range of applications in membrane studies, protein interactions, and cellular trafficking.
属性
分子式 |
C46H72N4O5 |
|---|---|
分子量 |
761.1 g/mol |
IUPAC 名称 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate |
InChI |
InChI=1S/C46H72N4O5/c1-32(2)17-16-18-33(3)37-22-23-38-36-21-20-34-31-35(26-28-45(34,4)39(36)27-29-46(37,38)5)54-42(51)19-14-12-10-8-7-9-11-13-15-30-49(6)40-24-25-41(50(52)53)44-43(40)47-55-48-44/h20,24-25,32-33,35-39H,7-19,21-23,26-31H2,1-6H3/t33-,35+,36+,37-,38+,39+,45+,46-/m1/s1 |
InChI 键 |
MKEQHMRXIADXQQ-KLHFYLHASA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCN(C)C5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCN(C)C5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


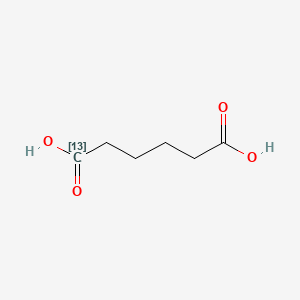
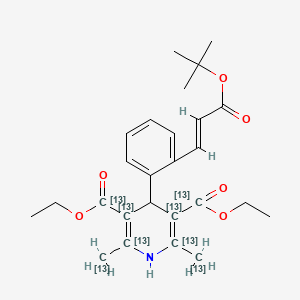
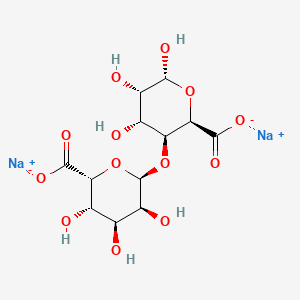
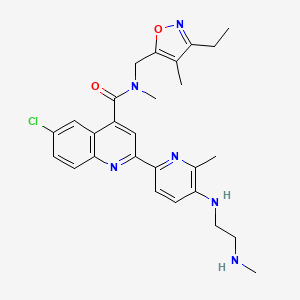


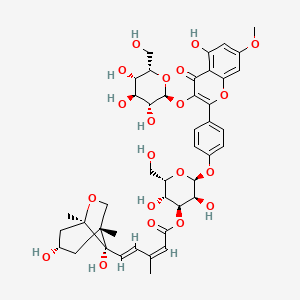
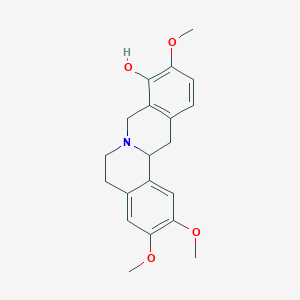
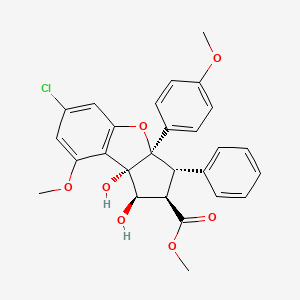

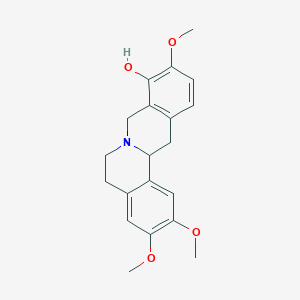
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)


